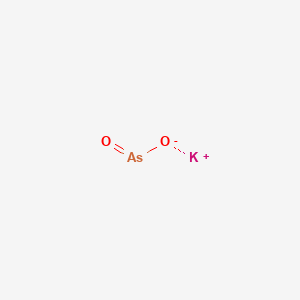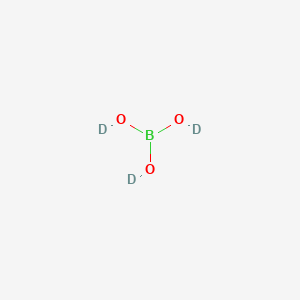
Isonicotinic acid N-oxide
概要
説明
Synthesis Analysis
The synthesis of isonicotinic acid N-oxide involves several chemical strategies, including chemical oxidation processes and reactions with specific reagents. For instance, the reaction of isonicotinic acid N-oxide with dimethylcarbamoyl chloride and zinc cyanide in CH3CN at 120°C produces 2-cyanoisonicotinamide in good yield, showcasing a method for synthesizing xanthine oxidoreductase inhibitors (Huo et al., 2008).
Molecular Structure Analysis
Molecular structure analysis through spectroscopic and crystallographic methods reveals that isonicotinic acid N-oxide acts as a O,O'-bidentate ligand in coordination with metal ions. For example, in lanthanide complexes, it coordinates through the oxygen atoms, forming significant hydrogen bonds and contributing to the three-dimensional network structure of the complexes (Goher & Mautner, 2007).
Chemical Reactions and Properties
Isonicotinic acid N-oxide participates in various chemical reactions, forming complexes with different metals. Its ability to form coordination polymers with metals like Mn(II) through bridging carboxylate and N-oxide groups indicates its versatile chemical reactivity and the potential for the development of materials with unique magnetic and structural properties (Wang et al., 2014).
Physical Properties Analysis
The physical properties of isonicotinic acid N-oxide and its complexes have been studied through various spectroscopic methods, including FT-IR, FT-Raman, and UV. Quantum chemical calculations provide insights into the molecular conformation, vibrational and electronic states, and stability of different conformers, contributing to the understanding of its physical properties (Karaca et al., 2015).
Chemical Properties Analysis
The chemical properties of isonicotinic acid N-oxide are characterized by its interactions with metal ions, forming complexes with diverse structural configurations. These interactions are pivotal for understanding its role in catalysis, luminescence, and the construction of coordination polymers with potential applications in material science and technology (Can et al., 2004).
科学的研究の応用
Plant Immunity
- Scientific Field : Plant Pathology
- Application Summary : Isonicotinic acid N-oxide is used as a synthetic chemical inducer of plant immunity . It stimulates or primes the endogenous immunity of plants to combat pathogenic invasions rather than kill the pathogens directly .
- Methods of Application : The specific methods of application are not detailed in the source, but it’s likely that the compound is applied to plants in a way that allows it to interact with the plant’s immune system .
- Results or Outcomes : The use of Isonicotinic acid N-oxide as an immune inducer in plants can help protect them from various diseases .
Synthesis of Coordination Polymers
- Scientific Field : Inorganic Chemistry
- Application Summary : Isonicotinic acid N-oxide is used in the synthesis of three-dimensional coordination polymers .
- Methods of Application : The compound reacts with AgClO4 or AgBF4 to yield distinct crystalline products . It also forms polymeric lanthanide (III) complexes .
- Results or Outcomes : The result of this application is the creation of three-dimensional coordination polymers based on inorganic lanthanide (II) sulfate skeletons .
Safety And Hazards
将来の方向性
In search of anti-inflammatory compounds, novel scaffolds containing isonicotinic acid N-oxide motif were synthesized via an efficient strategy . The compounds were screened for their in vitro anti-inflammatory activity . Decisively, further development and fine tuning of these isonicotinates based scaffolds for the treatment of various aberrations is still a wide-open field of research .
特性
IUPAC Name |
1-oxidopyridin-1-ium-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6(9)5-1-3-7(10)4-2-5/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWTWMJMLSKQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065557 | |
| Record name | 4-Pyridinecarboxylic acid 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isonicotinic acid N-oxide | |
CAS RN |
13602-12-5 | |
| Record name | Isonicotinic acid N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13602-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13602-12-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridinecarboxylic acid, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyridinecarboxylic acid 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridin-N-oxide-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















